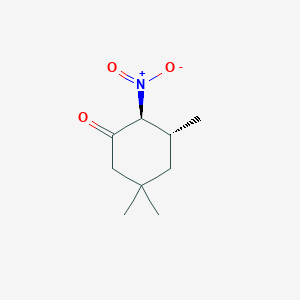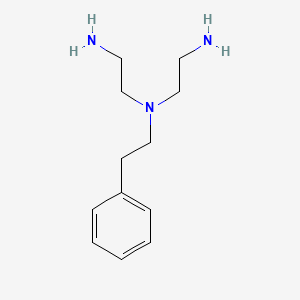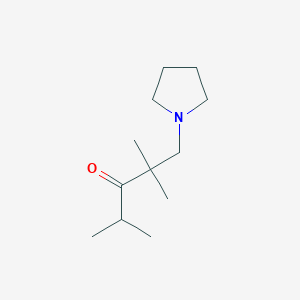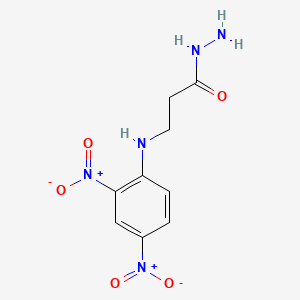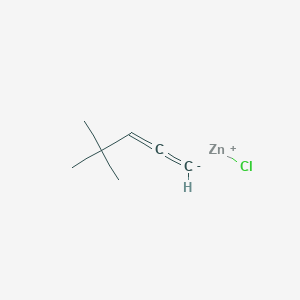
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11ClZn It is a coordination complex where the zinc ion is bonded to a 4,4-dimethylpenta-1,2-dien-1-ide ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of zinc chloride with 4,4-dimethylpenta-1,2-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered organic structures.
Substitution: The chloride ion or the organic ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: The compound can be used in studies involving zinc coordination complexes and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of zinc complexes includes exploring their antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the zinc ion with the organic ligand and chloride ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride: A simple zinc coordination compound with different reactivity and applications.
Zinc acetate: Another zinc coordination complex used in various chemical and biological applications.
Zinc oxide: A widely used zinc compound with distinct properties and uses.
Uniqueness
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure and coordination environment. This uniqueness allows it to participate in reactions and applications that other zinc compounds may not be suitable for.
Propriétés
Numéro CAS |
78389-91-0 |
|---|---|
Formule moléculaire |
C7H11ClZn |
Poids moléculaire |
196.0 g/mol |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-5-6-7(2,3)4;;/h1,6H,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SIUUFWKPMXBZTG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C=C=[CH-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


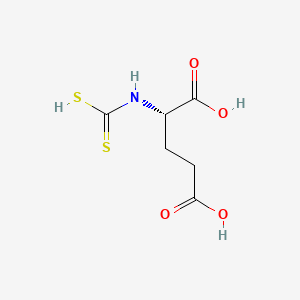
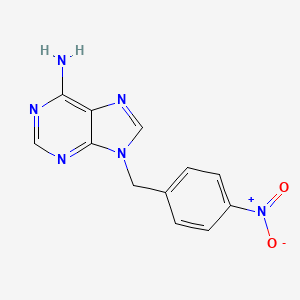
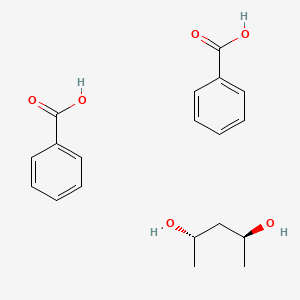
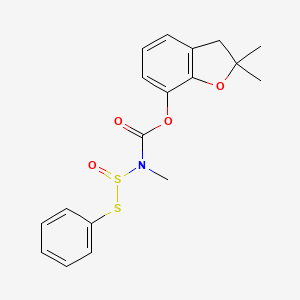
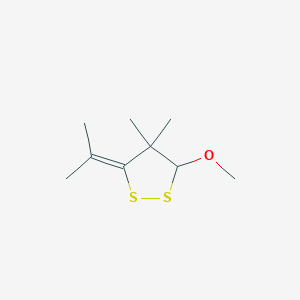

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
